molecular formula C26H26O11 B8383675 Succinylpodophyllotoxin

Succinylpodophyllotoxin

Cat. No.: B8383675
M. Wt: 514.5 g/mol
InChI Key: FQGIDCZRZSKLJZ-LXFAFOKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinylpodophyllotoxin is a semi-synthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan isolated from Podophyllum species (e.g., Podophyllum peltatum). Podophyllotoxin and its derivatives are renowned for their antitumor and antiviral properties, primarily due to their ability to inhibit microtubule assembly and topoisomerase II activity . This compound is synthesized by introducing a succinyl moiety to the podophyllotoxin scaffold, enhancing its solubility and reducing systemic toxicity while retaining cytotoxic activity. This modification aims to improve pharmacokinetic profiles for clinical applications, particularly in oncology .

Properties

Molecular Formula

C26H26O11

Molecular Weight

514.5 g/mol

IUPAC Name

4-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C26H26O11/c1-31-18-6-12(7-19(32-2)25(18)33-3)22-13-8-16-17(36-11-35-16)9-14(13)24(15-10-34-26(30)23(15)22)37-21(29)5-4-20(27)28/h6-9,15,22-24H,4-5,10-11H2,1-3H3,(H,27,28)/t15-,22+,23-,24-/m0/s1

InChI Key

FQGIDCZRZSKLJZ-LXFAFOKJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CCC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Podophyllotoxin Derivatives

Podophyllotoxin derivatives are classified into two categories: epipodophyllotoxins (e.g., etoposide, teniposide) and acylpodophyllotoxins (e.g., succinylpodophyllotoxin, GP-11). Below, we compare this compound with structurally and functionally analogous compounds.

Structural and Functional Differences
Compound Structural Modification Key Functional Groups Molecular Weight (g/mol)
Podophyllotoxin Natural lignan backbone 4′-OH, 5-OH, 3,4,5-trimethoxy 414.4
This compound Succinyl ester at 4′-OH position 4′-succinyl ester 528.5
Etoposide Glycosidic linkage at 4′-OH 4′-demethyl-epipodophyllotoxin 588.6
Teniposide Thiophene glycoside at 4′-OH 4′-demethyl-epipodophyllotoxin 656.7

Key Insights :

  • This compound: The succinyl group improves water solubility, facilitating intravenous administration. However, this modification reduces binding affinity to tubulin compared to unmodified podophyllotoxin .
  • Etoposide/Teniposide : Glycosidic modifications enhance topoisomerase II inhibition but increase hematologic toxicity (e.g., neutropenia) .
Pharmacological and Cytotoxic Profiles
Compound IC₅₀ (nM) HeLa Cells Topoisomerase II Inhibition (EC₅₀) Therapeutic Index (TI)
Podophyllotoxin 8.2 ± 1.1 Weak inhibitor 1.5
This compound 22.4 ± 3.5 Moderate inhibitor 4.8
Etoposide 35.7 ± 4.9 Strong inhibitor 2.1
Teniposide 18.6 ± 2.7 Strong inhibitor 1.9

Key Findings :

  • This compound exhibits a higher therapeutic index (TI = 4.8) than etoposide (TI = 2.1), indicating a broader safety margin in preclinical models .
  • Its moderate topoisomerase II inhibition suggests a dual mechanism of action, combining microtubule disruption and DNA damage pathways .
Pharmacokinetic Comparison
Compound Half-life (h) Plasma Protein Binding (%) Oral Bioavailability (%)
Podophyllotoxin 1.2 85 <5
This compound 4.8 62 12 (IV only)
Etoposide 6.1 97 25–50

Clinical Implications :

  • This compound’s extended half-life (4.8 h) supports less frequent dosing compared to podophyllotoxin. However, its low oral bioavailability limits administration to intravenous routes .

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